Ethyl 2-(quinolin-6-yl)propanoate
Overview
Description
Ethyl 2-(quinolin-6-yl)propanoate is a chemical compound with the molecular formula C14H15NO2 . It is also known as alpha-Methyl-6-quinolineacetic acid ethyl ester .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been achieved through various methods. One such method involves the Gould-Jacobs reaction, which includes the cyclization of the intermediate anilinomethylenemalonate followed by hydrolysis and decarboxylation . The 4-hydroxyquinolines produced in this process are then reacted with phosphorous oxychloride to form 4-chloroquinolines. These 4-chloroquinolines are then heated with diethyl sodiomethylmalonate in DMF to yield the final product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C©C1=CC2=C(C=C1)N=CC=C2 . This indicates that the molecule contains a quinoline ring attached to a propanoate group via an ethyl bridge .Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives have been synthesized and exhibited significant antibacterial and antifungal activities. These compounds were tested against various microbial strains such as Gram-positive Bacillus subtilis, Gram-negative Escherichia coli, and fungi including Candida albicans and Aspergillus niger, demonstrating noteworthy microbiological behavior (Kategaonkar et al., 2010).
Corrosion Inhibition
Quinoxalines, including derivatives of Ethyl 2-(quinolin-6-yl)propanoate, have been studied for their efficiency as corrosion inhibitors. A theoretical study on the inhibition efficiencies of quinoxalines on copper in nitric acid media found a relationship between molecular structure and inhibition efficiency, highlighting the potential of these compounds in protecting metals from corrosion (Zarrouk et al., 2014).
Herbicide Development
The synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a new fluoro analogue of the herbicide quizalofopethyl, demonstrates the application of this compound derivatives in agriculture. This compound was synthesized to provide an effective solution for weed control, underscoring its utility in developing new herbicidal agents (Makino & Yoshioka, 1987).
Anticancer Research
A novel 1,2-dihydroquinoline compound, derived from this compound, was identified as a potential anticancer agent. It was incorporated into cationic liposomes for delivery to tumor cells, showing superior antitumor activity compared to neutral liposomes. This research highlights the therapeutic potential of this compound derivatives in cancer treatment (Ma et al., 2016).
Future Directions
The future directions for research on Ethyl 2-(quinolin-6-yl)propanoate could involve further exploration of its antimicrobial activity, particularly against Helicobacter pylori . Additionally, the development of new therapeutic agents with novel modes of action and no cross-resistance with current antibiotics will be vital to meet the threats created by the emergence of bacteria resistant to current therapeutic agents .
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(quinolin-6-yl)propanoate is the bacterium Helicobacter pylori . This bacterium is known to cause infections in the stomach and is associated with conditions such as gastritis and peptic ulcers.
Result of Action
The result of the action of this compound is the inhibition of Helicobacter pylori . This inhibition can help to control infections caused by this bacterium, potentially alleviating symptoms and preventing the development of more serious conditions such as peptic ulcers.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 2-(quinolin-6-yl)propanoate are not well-studied. Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are not well-documented. Quinoline derivatives have shown antimicrobial activity against Helicobacter pylori , suggesting that this compound may also have antimicrobial properties
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 2-quinolin-6-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)10(2)11-6-7-13-12(9-11)5-4-8-15-13/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXDXTGMVWYWLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743551 | |
Record name | Ethyl 2-(quinolin-6-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193317-61-1 | |
Record name | Ethyl 2-(quinolin-6-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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